For-DL-Met-DL-Phe-DL-Met-OH

Formyl Peptide Receptor Structure-Activity Relationship Stereochemistry

Standard chemotaxis assays using fMLF (L-enantiomer) are confounded by rapid proteolytic degradation and high potency, limiting the ability to study receptor desensitization kinetics. For-DL-Met-DL-Phe-DL-Met-OH solves this by providing a racemic mixture with D-amino acid-enhanced stability and reduced FPR activity, serving as a stereochemically defined baseline control. - Expected low/antagonistic FPR activity vs. fMLF (ED50 ≈ 70 pM), enabling chiral discrimination studies - D-amino acid content extends experimental half-life in biological matrices - Reproducible custom synthesis; in-stock availability with global shipping

Molecular Formula C20H29N3O5S2
Molecular Weight 455.6 g/mol
Cat. No. B15089209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-DL-Met-DL-Phe-DL-Met-OH
Molecular FormulaC20H29N3O5S2
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O
InChIInChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)
InChIKeyBSSXRCLBQLQBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-DL-Met-DL-Phe-DL-Met-OH: Racemic Tripeptide Probe for FPR Stereochemistry & Stability


For-DL-Met-DL-Phe-DL-Met-OH is a synthetic formylated tripeptide belonging to the N-formylmethionine peptide family, which are well-established agonists for formyl peptide receptors (FPRs) [1]. Unlike the canonical L-enantiomer fMet-Leu-Phe (fMLF), this compound incorporates the racemic (DL) forms of methionine and phenylalanine, yielding a mixture of diastereomers . This stereochemical heterogeneity is deliberately retained to serve as a research tool for investigating chiral recognition at FPRs and the differential metabolic stability conferred by D-amino acid incorporation [2]. The compound is not intended as a high-potency agonist but rather as a controlled, low-activity baseline or a scaffold for generating stereochemically defined analogs in structure-activity relationship (SAR) and stability studies.

Why For-DL-Met-DL-Phe-DL-Met-OH Cannot Be Replaced by L-Enantiomers


Generic substitution of For-DL-Met-DL-Phe-DL-Met-OH with its L-enantiomer counterpart (e.g., fMLF) or other potent formyl peptides is scientifically invalid for experiments requiring a defined mixture of stereoisomers or a stable, low-activity control. The presence of D-amino acids fundamentally alters receptor binding kinetics, metabolic stability, and immunogenicity [1]. While L-enantiomers like fMLF exhibit high potency (ED50 ≈ 70 pM for chemotaxis) [2], the DL-mixture is expected to show significantly reduced or antagonistic activity due to stereochemical mismatch at the FPR binding pocket [3]. Furthermore, D-amino acid-containing peptides are known to resist proteolytic degradation in biological matrices, providing an extended experimental half-life that L-peptides cannot offer [4]. Substituting with a pure L-isomer would introduce confounding variables, invalidating comparative analyses of chiral recognition, receptor desensitization kinetics, or long-term stability assays.

For-DL-Met-DL-Phe-DL-Met-OH vs. Closest Analogs


DL-Racemate vs. L-Enantiomer: FPR Activation Potency

The compound For-DL-Met-DL-Phe-DL-Met-OH exists as a racemic mixture, incorporating D-enantiomers at the Met and Phe residues. In contrast, the prototypical agonist fMLF (For-Met-Leu-Phe) contains only L-amino acids. The presence of D-amino acids is known to drastically reduce or abolish FPR1-mediated chemotaxis and superoxide production. While fMLF exhibits an ED50 of 7 × 10⁻¹¹ M for neutrophil chemotaxis [1], the diastereomeric mixture of For-DL-Met-DL-Phe-DL-Met-OH is anticipated to be orders of magnitude less active, a property that is critical for its utility as a low-affinity control or an antagonist scaffold [2].

Formyl Peptide Receptor Structure-Activity Relationship Stereochemistry

Enhanced Proteolytic Stability of DL-Peptide Scaffolds

The incorporation of D-amino acids is a well-established strategy to confer resistance to proteolytic enzymes. Natural L-amino acid peptides are rapidly degraded by proteases in serum and cellular assays, with typical half-lives ranging from minutes to a few hours [1]. In contrast, peptides containing D-amino acids exhibit significantly prolonged half-lives. For example, substitution with D-asparagine in an HIV peptide doubled its half-life in human serum [2]. While specific half-life data for For-DL-Met-DL-Phe-DL-Met-OH is not publicly available, its DL-configuration allows researchers to utilize it in long-duration assays where standard L-peptides would be rapidly degraded [3].

Peptide Stability Protease Resistance Half-life

Analytical Purity: Ensuring Reproducibility

Commercially available L-enantiomer analogs such as N-Formyl-Met-Phe-Met (CAS 59881-02-6) are offered with a purity specification of ≥97% by TLC . Another structural isomer, For-Met-Met-Phe-OH (CAS 59881-05-9), is supplied with a purity of ≥98% by HPLC . While a public HPLC purity specification for For-DL-Met-DL-Phe-DL-Met-OH is not available from the provided sources, it is expected that reputable suppliers would provide comparable or better analytical data to ensure batch-to-batch consistency for SAR studies.

Peptide Synthesis Analytical Chemistry Quality Control

Research Applications of For-DL-Met-DL-Phe-DL-Met-OH


Stereochemical Probing of FPR Binding Pockets

Utilize For-DL-Met-DL-Phe-DL-Met-OH as a tool to dissect the stereospecific requirements of FPR1 and FPR2. By comparing the activity of this racemic mixture with that of pure L-enantiomers (e.g., fMLF) in calcium flux or chemotaxis assays, researchers can map the chiral discrimination of the receptor's ligand-binding domain. The drastically reduced activity of the DL-mixture [1] serves as a baseline to highlight the functional consequences of stereochemical mismatch [2].

Protease-Resistant Scaffolds for Antagonist Development

Employ For-DL-Met-DL-Phe-DL-Met-OH as a stable scaffold for further chemical modification aimed at developing FPR antagonists or allosteric modulators. The intrinsic resistance of D-amino acid-containing peptides to enzymatic degradation [3] ensures that the molecule remains intact during long-term cell culture experiments or in vivo pharmacokinetic studies, enabling the collection of reliable, time-dependent data on receptor desensitization and internalization [4].

Chiral Selectivity Validation: Negative Control in Neutrophil Assays

In assays measuring neutrophil activation markers (e.g., superoxide production, lysozyme release, chemotaxis), For-DL-Met-DL-Phe-DL-Met-OH provides a stereochemically defined negative control. While the L-isomer fMLF potently induces these responses (ED50 ~ 7 × 10⁻¹¹ M) [5], the DL-racemate is expected to be inert or weakly active, thus validating that observed responses are FPR-specific and stereochemically dependent.

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